molecular formula C23H18N4O2 B11023152 N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11023152
M. Wt: 382.4 g/mol
InChI Key: RBBXTOXYYOMPEP-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that combines a quinoline core with acetamidophenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridinyl Group: The quinoline derivative can undergo a Suzuki coupling reaction with a pyridinyl boronic acid in the presence of a palladium catalyst.

    Acetamidation: The final step involves the acylation of the amino group with acetic anhydride to form the acetamidophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation with palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline core, which can exhibit fluorescence properties. It can be used to label biomolecules and study their interactions.

Medicine

Medically, this compound is investigated for its potential as an anti-cancer agent. The quinoline core is known for its ability to intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the acetamidophenyl group can enhance the compound’s binding affinity to specific proteins.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting the replication process. The acetamidophenyl group can enhance binding to proteins, potentially inhibiting their function. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with the pyridinyl group at the 3-position.

    N-(4-acetamidophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Pyridinyl group at the 2-position.

    N-(4-acetamidophenyl)-2-(phenyl)quinoline-4-carboxamide: Phenyl group instead of pyridinyl.

Uniqueness

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the specific positioning of the pyridinyl group at the 4-position, which can influence its binding properties and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N4O2/c1-15(28)25-17-6-8-18(9-7-17)26-23(29)20-14-22(16-10-12-24-13-11-16)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,25,28)(H,26,29)

InChI Key

RBBXTOXYYOMPEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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